molecular formula C22H30ClN3O3S2 B13384952 Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride

Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride

Cat. No.: B13384952
M. Wt: 484.1 g/mol
InChI Key: PIAFFJUUNXEDEW-UHFFFAOYSA-N
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Description

FTI 277 hydrochloride is a potent and selective inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound is particularly effective in inhibiting the farnesylation of Ras proteins, which play a crucial role in cell signaling pathways related to cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

FTI 277 hydrochloride can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions.

Industrial Production Methods

Industrial production of FTI 277 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

FTI 277 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving FTI 277 hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from the reactions of FTI 277 hydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .

Mechanism of Action

Properties

Molecular Formula

C22H30ClN3O3S2

Molecular Weight

484.1 g/mol

IUPAC Name

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride

InChI

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H

InChI Key

PIAFFJUUNXEDEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl

Origin of Product

United States

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